![molecular formula C20H8F5N3O4 B4955503 4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)
4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as PFB-NO, and it is a nitric oxide donor that has been found to exhibit a wide range of biochemical and physiological effects. In
Mechanism of Action
PFB-NO releases NO in a controlled manner through a process known as photolysis. When exposed to light, PFB-NO undergoes a chemical reaction that results in the release of NO. This process allows for the precise control of NO release, making PFB-NO a valuable tool for studying the effects of NO on biological systems.
Biochemical and Physiological Effects
PFB-NO has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. PFB-NO has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, PFB-NO has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
PFB-NO has several advantages for lab experiments. Its ability to release NO in a controlled manner allows for precise control of experimental conditions. PFB-NO is also stable and can be stored for long periods of time, making it a valuable tool for long-term studies. However, PFB-NO has some limitations. Its photolysis requires exposure to light, which can limit its use in certain experimental setups. In addition, PFB-NO can be toxic at high concentrations, which requires careful handling and dosing.
Future Directions
There are several future directions for research involving PFB-NO. One area of interest is the development of new PFB-NO derivatives with improved properties, such as increased stability or enhanced NO release. Another area of interest is the use of PFB-NO in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Additionally, PFB-NO could be used to study the role of NO in various physiological processes, such as immune response and neurotransmission.
Conclusion
In conclusion, PFB-NO is a valuable tool for scientific research due to its ability to release NO in a controlled manner. Its wide range of biochemical and physiological effects make it a valuable tool for studying various biological processes. While PFB-NO has some limitations, its advantages make it a valuable tool for lab experiments. There are several future directions for research involving PFB-NO, and it is likely that this compound will continue to be an important tool for scientific research in the future.
Synthesis Methods
The synthesis of PFB-NO involves the reaction of 4-nitro-N-(2-chloroethyl)-benzamide with pentafluorophenyl isocyanate in the presence of triethylamine. The resulting compound is then reacted with sodium nitrite and hydrochloric acid to yield PFB-NO. This synthesis method has been found to be efficient and reproducible, and it has been used to produce PFB-NO in large quantities for research purposes.
Scientific Research Applications
PFB-NO has been widely used in scientific research due to its ability to release nitric oxide (NO) in a controlled manner. Nitric oxide is an important signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. PFB-NO has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
properties
IUPAC Name |
4-nitro-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8F5N3O4/c21-14-13(15(22)17(24)18(25)16(14)23)20-27-11-7-9(3-6-12(11)32-20)26-19(29)8-1-4-10(5-2-8)28(30)31/h1-7H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSUTTINFUZQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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